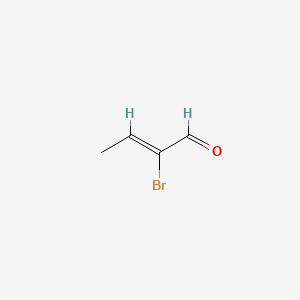

2-Bromocrotonaldehyde

Description

Contextualization within α,β-Unsaturated Halogenated Aldehyde Chemistry

α,β-Unsaturated aldehydes are a well-established class of compounds, prized as "building blocks" in organic synthesis due to their high reactivity. mdpi.comnih.gov The conjugation of the aldehyde group with a carbon-carbon double bond allows for a range of reactions, including nucleophilic additions and cycloadditions. The introduction of a halogen atom at the α-position, as seen in 2-bromocrotonaldehyde, further enhances the synthetic utility of this scaffold. mdpi.comnih.gov

The presence of the bromine atom in this compound introduces several key reactive features:

Electrophilicity: The electron-withdrawing nature of the bromine atom increases the electrophilicity of the β-carbon of the unsaturated system, making it more susceptible to attack by nucleophiles.

Leaving Group Potential: The bromide ion is a good leaving group, enabling substitution reactions at the α-position.

Cross-Coupling Handle: The carbon-bromine bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The chemistry of α,β-unsaturated halogenated aldehydes is diverse. For instance, α-chloro- and α-bromo-substituted α,β-unsaturated aldehydes are typically synthesized through the halogenation of the corresponding α,β-unsaturated aldehydes, followed by dehydrohalogenation. mdpi.com These compounds are valuable intermediates; for example, the α-bromo substituted product can be readily transformed into an α,β-unsaturated carbonyl through reaction with pyridine (B92270) and heat. libretexts.orglibretexts.org The reactivity of these halogenated aldehydes makes them useful in the synthesis of a wide array of compounds, including other functionally substituted alkenals. mdpi.com The selective hydrogenation of α,β-unsaturated aldehydes is also a topic of significant industrial and academic interest, with the halogen substituent influencing the selectivity of the reaction. acs.org

Historical Perspective and Evolution of Research on Bromo-Substituted Aldehydes

The use of bromine and bromo-organic compounds in organic synthesis has a long history, with bromination being one of the most fundamental transformations. acs.org Historically, molecular bromine was the primary reagent for bromination, but due to its hazardous nature, a variety of alternative brominating agents have been developed over the decades. acs.org

Early research into bromo-substituted aldehydes was often part of broader investigations into the reactions of aldehydes and the synthesis of organic compounds. For example, historical texts on organic reactions list "this compound" among other unsaturated and halogenated compounds, indicating its recognition as a distinct chemical entity early on. sciencemadness.org The development of methods for the α-halogenation of aldehydes and ketones, a key reaction for the synthesis of compounds like this compound, was a significant area of study. libretexts.orglibretexts.org Kinetic experiments provided evidence for the involvement of an enol intermediate in the acid-catalyzed halogenation of ketones, a finding that was crucial for understanding the mechanism of these reactions. libretexts.orglibretexts.org

The evolution of synthetic methodology, particularly the advent of transition-metal-catalyzed cross-coupling reactions, has dramatically expanded the utility of bromo-substituted aldehydes. What were once primarily seen as intermediates for substitution and elimination reactions are now valued as versatile coupling partners in the construction of complex molecular frameworks. researchgate.net This shift has revitalized interest in compounds like this compound, moving them from classical reagents to key players in modern synthetic strategies.

Current Research Significance and Future Trajectories of this compound

The contemporary significance of this compound lies in its application as a versatile intermediate in the synthesis of high-value molecules, such as pharmaceuticals and natural products. smolecule.comrsc.org Its trifunctional nature allows for a programmed sequence of reactions, making it a powerful tool in multistep syntheses.

Recent research highlights the utility of this compound in various synthetic endeavors:

Total Synthesis: this compound has been employed as a starting material in the synthesis of complex natural products. For instance, it has been used in the preparation of precursors for the total synthesis of Strychnos alkaloids. acs.org

Heterocyclic Synthesis: The compound is a key reactant in annulation reactions to form heterocyclic systems. A notable example is the carbene-catalyzed asymmetric annulation of this compound with dinucleophilic hydrazones to produce aryl-dihydropyridazinones, which are important motifs in drug molecules. rsc.org This reaction's success underscores the ability to control stereochemistry at the C5-position, which is crucial for the biological activity of these compounds. rsc.org

Multicomponent Reactions: The reactivity of this compound makes it an ideal component in one-pot reactions, streamlining synthetic processes and improving efficiency. thieme-connect.com

The future trajectories for research involving this compound are likely to focus on the development of new, highly selective catalytic methods that exploit its unique reactivity. There is potential for its use in the synthesis of novel materials with specific electronic or optical properties. smolecule.com As the demand for more efficient and sustainable synthetic methods grows, the development of new reactions involving this and other α,β-unsaturated halogenated aldehydes will continue to be an active area of research. The exploration of its use in cascade reactions, where multiple bonds are formed in a single operation, is a particularly promising avenue for future investigations.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-bromobut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24247-53-8, 33718-99-9 | |

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 2 Bromocrotonaldehyde

Direct Halogenation Strategies

Direct halogenation of crotonaldehyde (B89634) presents a straightforward route to 2-bromocrotonaldehyde. However, controlling the selectivity and minimizing side reactions are critical challenges.

Bromination of Crotonaldehyde: Mechanistic Considerations and Selectivity Control

The direct bromination of crotonaldehyde is a common method for synthesizing this compound. smolecule.com The reaction involves the electrophilic addition of bromine to the carbon-carbon double bond of crotonaldehyde. The mechanism is believed to proceed through a bromonium ion intermediate, followed by the elimination of hydrogen bromide to yield the α-bromo enone. The regioselectivity of this reaction, which favors the formation of the 2-bromo isomer, can be explained by the electronic effects of the carbonyl group.

Controlling the selectivity of the bromination reaction is crucial to avoid the formation of by-products. Over-bromination can lead to the formation of dibromo-adducts. cdnsciencepub.com The hydrobromic acid generated in situ can also cause polymerization of the aldehyde, which significantly reduces the yield and purity of the desired product. acs.org To address these issues, various strategies have been developed. One approach involves the use of a brominating agent in a suitable solvent under controlled temperature conditions. smolecule.comcdnsciencepub.com For instance, the reaction of dimethylbromosulfonium bromide with crotonaldehyde at low temperatures has been shown to produce α-bromo-β-sulfonium conjugated enones, which can then be treated with a mild base to give excellent yields of this compound with high purity. cdnsciencepub.com

Another strategy to enhance selectivity is the bromination of crotonaldehyde enamines. This method provides access to ω-bromo aldehydes and their corresponding acetals. researchgate.net Additionally, protecting the aldehyde functionality as a dimethylacetal before bromination can prevent polymerization and improve selectivity towards the desired α-bromoacetal, which can then be hydrolyzed to this compound. acs.org

Optimization of Reagents and Reaction Conditions for Enhanced Yield and Purity

Optimizing reagents and reaction conditions is paramount for achieving high yields and purity of this compound. The choice of brominating agent, solvent, temperature, and reaction time all play significant roles.

Table 1: Optimization of Direct Bromination of Crotonaldehyde Derivatives

| Entry | Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | Bromine | Crotonaldehyde | Dichloromethane | 10 | - | 98 (selectivity at 40% conversion) | acs.org |

| 2 | Dimethylbromosulfonium bromide | Crotonaldehyde | - | -10 to -20 | Excellent | High | cdnsciencepub.com |

| 3 | Bromine | Crotonaldehyde Dimethylacetal | Dichloromethane | 10 | - | 98 (selectivity at 40% conversion) | acs.org |

| 4 | Dioxane-dibromide | Butyraldehyde (B50154) Dimethylacetal | Dichloromethane | 10 | - | 100 (selectivity at 40% conversion) | acs.org |

Data presented as reported in the respective studies. Dashes indicate data not provided in the source.

Research has shown that using dimethylbromosulfonium bromide as a brominating agent offers a superior method compared to the direct addition of bromine followed by base-catalyzed elimination. cdnsciencepub.com This reagent reacts readily with enones at low temperatures to form stable intermediates that can be cleanly converted to the α-bromo enones in excellent yields. cdnsciencepub.com The simplicity of operation and the absence of significant by-products make this a preferred method. cdnsciencepub.com

Solvent choice also impacts the reaction. Studies on the bromination of butyraldehyde dimethylacetal, a related substrate, have shown that solvents like ethylenedichloride, methylenedichloride, and carbon tetrachloride can all lead to high selectivity. acs.org Dichloromethane is often preferred due to its low boiling point, which facilitates its removal at a temperature that minimizes polymerization. acs.org The molar ratio of the substrate to the brominating agent is another critical parameter, with a higher ratio of acetal (B89532) to bromine generally leading to higher selectivity. acs.org

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful and versatile methods for the synthesis of complex organic molecules, including this compound and its derivatives.

Palladium-Catalyzed Synthetic Routes to this compound

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are valuable tools in organic synthesis. While direct synthesis of this compound via a Heck reaction between a vinyl halide and a formaldehyde (B43269) equivalent is not commonly reported, this compound itself can serve as a substrate in palladium-catalyzed reactions to create more complex molecules. For instance, it can undergo Heck reactions with aryl halides to form substituted alkenes. smolecule.com

Emerging Catalytic Systems for this compound Synthesis

Recent advancements have led to the development of novel catalytic systems that can be applied to the synthesis of α,β-unsaturated aldehydes and their derivatives. N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds. In one study, an NHC-catalyzed annulation of dinucleophilic hydrazones and α-bromoenals, including α-bromocrotonaldehyde, was developed to access aryl-dihydropyridazinones. rsc.orgnih.gov This methodology demonstrates the utility of this compound as a building block in asymmetric catalysis.

Table 2: NHC-Catalyzed Annulation of Hydrazones with α-Bromocrotonaldehyde

| Entry | Hydrazone Substituent | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| 1 | 2-Fluoro Phenyl | 4i | Moderate | Excellent | rsc.org |

| 2 | - | 4j | Moderate to Good | Excellent | rsc.org |

| 3 | - | 4k | Moderate to Good | Excellent | rsc.org |

Specific yield and e.r. values were not detailed in the abstract but were described as moderate to good and excellent, respectively. Dashes indicate data not provided in the source.

This reaction proceeds with good yields and high enantioselectivities, showcasing the potential of modern catalytic methods in utilizing this compound for the synthesis of complex, biologically relevant molecules. rsc.orgnih.gov

Chemoenzymatic and Biocatalytic Pathways

The application of enzymes in organic synthesis, or biocatalysis, offers advantages in terms of selectivity and sustainability. While specific chemoenzymatic or biocatalytic pathways for the direct synthesis of this compound are not widely documented, the principles of biocatalysis are being applied to related transformations. For instance, deprotectase biocatalysts are used to selectively remove protecting groups in multi-step syntheses, a concept that could potentially be adapted for selective modifications of precursors to this compound. nih.gov The development of new biocatalysts for halogenation reactions is an active area of research and may in the future provide enzymatic routes to compounds like this compound.

Chemical Reactivity and Mechanistic Pathways of 2 Bromocrotonaldehyde

Reactivity Profile of the α,β-Unsaturated Aldehyde Functionality

The reactivity of 2-bromocrotonaldehyde is largely dictated by the α,β-unsaturated aldehyde functional group. This arrangement, characterized by a carbon-carbon double bond conjugated with a carbonyl group, creates a molecule with multiple electrophilic sites. wikipedia.org Resonance structures reveal that both the carbonyl carbon and the β-carbon bear partial positive charges, making them susceptible to nucleophilic attack. pressbooks.pub This dual reactivity allows for two primary modes of addition: 1,2-addition to the carbonyl carbon and 1,4-addition (or conjugate addition) to the β-carbon. pressbooks.publibretexts.org

The specific reaction pathway (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the substitution pattern of the α,β-unsaturated system. libretexts.org Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor the faster, kinetically controlled 1,2-addition. libretexts.orgyoutube.com In contrast, softer nucleophiles, like amines, thiols, and Gilman reagents, typically favor the thermodynamically more stable 1,4-addition product. pressbooks.publibretexts.org

Halogen Atom Activation and its Influence on Reaction Pathways

The presence of a bromine atom at the α-position (C-2) of crotonaldehyde (B89634) significantly influences the reactivity of this compound. This halogen atom exerts both electronic and steric effects, which can alter the regioselectivity and stereoselectivity of various reactions. The bromine atom is electron-withdrawing, which further enhances the electrophilicity of the conjugated system, making it more reactive towards nucleophiles compared to crotonaldehyde itself.

This increased reactivity has been observed in various reactions. For instance, the presence of the bromine atom can influence the course of addition reactions. In the addition of bromine chloride to α,β-unsaturated aldehydes, the regioselectivity can be affected by the presence of other functional groups. rsc.org Furthermore, the bromine atom serves as a good leaving group in elimination reactions and is a key handle for transition metal-catalyzed cross-coupling reactions. smolecule.com The ability of the bromine atom to participate in such reactions makes this compound a versatile intermediate in organic synthesis. smolecule.com The activation provided by the bromine atom can also impact atmospheric chemistry, as halogen atoms can significantly influence the oxidation of volatile organic compounds. oup.com

Key Reaction Classes and Their Underlying Mechanisms

This compound is a suitable substrate for Heck reactions, a powerful palladium-catalyzed carbon-carbon bond-forming reaction. smolecule.comwikipedia.org This reaction involves the coupling of an unsaturated halide, in this case, the vinylic bromide of this compound, with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbyjus.com The Heck reaction is a versatile method for the synthesis of substituted alkenes and complex organic molecules. smolecule.comiitk.ac.in

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species. wikipedia.orgbyjus.com

The catalytic cycle can be summarized in the following steps:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. numberanalytics.com |

| Alkene Coordination and Insertion | The alkene substrate coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond. numberanalytics.com |

| β-Hydride Elimination | A β-hydrogen atom is eliminated from the alkyl-palladium intermediate, forming the new carbon-carbon double bond of the product and a palladium-hydride species. numberanalytics.com |

| Reductive Elimination | The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. byjus.com |

The choice of palladium catalyst, ligands, and base can significantly influence the efficiency and selectivity of the Heck reaction. nih.govorganic-chemistry.org Phosphine ligands are commonly employed to stabilize the palladium catalyst. nih.gov Intramolecular Heck reactions, where the reacting partners are within the same molecule, are particularly efficient for the construction of cyclic systems. wikipedia.orglibretexts.org

This compound can undergo elimination reactions, typically in the presence of a strong base, to yield different products depending on the reaction conditions and the specific base used. smolecule.com The most common elimination pathway involves the removal of hydrogen bromide (HBr) to form an alkyne. This dehydrohalogenation reaction is a standard method for the synthesis of alkynes from dihaloalkanes or vinylic halides. libretexts.orglibretexts.org The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, which involves a single, concerted step where the base removes a proton and the bromide ion departs simultaneously. libretexts.orglibretexts.org

For the formation of an alkyne from this compound, a strong base such as sodium amide (NaNH₂) is typically required. youtube.com The reaction proceeds through a vinylic carbanion intermediate or a concerted E2 mechanism.

Another possible elimination pathway could lead to the formation of crotonaldehyde, although this is less commonly reported as a primary synthetic route. This would involve the removal of the bromine atom and a proton from the γ-carbon, which is less acidic than the α-proton. The conditions for such an elimination would need to be carefully controlled to favor this pathway over alkyne formation.

The table below summarizes the expected products from the elimination reactions of this compound.

| Reactant | Reagent/Conditions | Major Product | Reaction Type |

| This compound | Strong Base (e.g., NaNH₂) | But-2-ynal | Dehydrohalogenation (E2) |

The aldehyde functionality in this compound is susceptible to nucleophilic addition reactions. smolecule.com As discussed in section 3.1, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). pressbooks.pub

1,2-Addition: Strong, hard nucleophiles preferentially attack the carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of an alcohol after protonation of the resulting alkoxide.

1,4-Addition (Conjugate Addition): Softer nucleophiles tend to add to the β-carbon of the α,β-unsaturated system. pressbooks.publibretexts.org This reaction, often referred to as a Michael addition, results in the formation of an enolate intermediate, which then tautomerizes to the more stable keto form.

The regioselectivity of nucleophilic addition is a critical aspect of the reactivity of this compound. The electronic and steric properties of both the substrate and the nucleophile, as well as the reaction conditions, determine the predominant reaction pathway. For instance, the use of Lewis acids can activate the carbonyl group, potentially favoring 1,4-addition by making the β-carbon more electrophilic. youtube.com

The following table provides examples of nucleophiles and their preferred mode of addition to α,β-unsaturated aldehydes.

| Nucleophile Type | Examples | Preferred Addition |

| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithium Reagents (RLi), Sodium Borohydride (NaBH₄) | 1,2-Addition youtube.com |

| Soft Nucleophiles | Gilman Reagents (R₂CuLi), Amines, Thiols, Cyanides | 1,4-Addition libretexts.org |

While this compound itself is an electron-poor dienophile, its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the reaction of a conjugated diene with a dienophile. walisongo.ac.id

For this compound to act as a dienophile, it would typically react with an electron-rich diene. However, it is more common to modify this compound to create a more reactive diene for reaction with a dienophile. For example, treatment of this compound with triethylamine (B128534) and trimethylsilyl (B98337) chloride can generate 2-bromo-1-trimethylsiloxy-1,3-butadiene. nih.gov This silyl (B83357) enol ether derivative is an electron-rich diene that can readily undergo Diels-Alder reactions with various dienophiles, such as chloroquinones. nih.gov The regiochemistry of such cycloadditions is governed by the electronic and steric properties of both the diene and the dienophile. nih.gov

Three-component reactions involving α-bromoaldehydes, including derivatives of this compound, have also been reported to proceed through in-situ generated dienes that then undergo Diels-Alder reactions. thieme-connect.comthieme-connect.com These reactions provide a convergent approach to complex cyclic systems.

Carbene-Catalyzed Annulations utilizing Bromoenals

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, and their application in annulation reactions involving α-bromoenals like this compound has enabled the synthesis of complex molecular architectures. nih.govvulcanchem.com These reactions typically proceed through the formation of a key α,β-unsaturated acyl azolium intermediate. The NHC catalyst first attacks the aldehyde carbon of the bromoenal, leading to the formation of a Breslow intermediate. Subsequent elimination of the bromide ion generates the highly reactive acyl azolium species, which then serves as a versatile synthon in various cycloaddition reactions.

A range of annulation strategies have been successfully developed using this approach. For instance, NHC-catalyzed [3+3] annulations of bromoenals with suitable partners like 2-aminochromones or β-nitro enamines provide efficient routes to structurally diverse chromeno[2,3-b]pyridinones and nitro-containing δ-lactams, respectively. rsc.orgresearchgate.net Similarly, [2+4] annulation of α-bromoenals with α-cyano-β-methylenones has been developed to construct 1,3,5-trisubstituted benzenes. nih.gov

Enantioselective versions of these annulations are of significant interest for the synthesis of chiral molecules. The use of chiral NHC catalysts allows for high levels of stereocontrol. A notable example is the asymmetric [3+3] annulation between this compound and dinucleophilic hydrazones to produce 6-aryl-4,5-dihydropyridazinones, which are important structural motifs in various drug molecules. nih.govrsc.orgresearchgate.net In these reactions, the chiral catalyst creates a specific steric environment that directs the approach of the nucleophile to one face of the acyl azolium intermediate, resulting in excellent enantioselectivity. nih.govrsc.org Another application is the enantioselective annulation of indolin-3-ones with 2-bromoenals to afford 3,4-dihydropyrano[3,2-b]indol-2(5H)-ones in good yields and with high enantioselectivities. nih.gov

Table 1: Examples of NHC-Catalyzed Annulations with Bromoenals

| Annulation Type | Reactants (with Bromoenal) | Catalyst Type | Product Class | Ref. |

|---|---|---|---|---|

| [2+4] Annulation | α-Cyano-β-methylenones | Achiral NHC | 1,3,5-Trisubstituted Benzenes | nih.gov |

| [3+3] Annulation | 2-Aminochromones | Achiral NHC | Chromeno[2,3-b]pyridinones | rsc.org |

| [3+3] Annulation | β-Nitro Enamines | Achiral NHC | Nitro-containing δ-Lactams | researchgate.net |

| Asymmetric [3+3] Annulation | Dinucleophilic Hydrazones | Chiral NHC | 6-Aryl-4,5-dihydropyridazinones | nih.govrsc.org |

| Asymmetric Annulation | Indolin-3-ones | Chiral NHC | 3,4-Dihydropyrano[3,2-b]indol-2(5H)-ones | nih.gov |

Radical Reactions and Reductive Transformations of this compound

This compound can undergo transformations involving radical intermediates and various reductive conditions. The carbon-bromine bond can be cleaved to generate a vinyl radical, which can participate in subsequent reactions. For instance, reductive elimination of similar 2-bromo-3-hydroxy derivatives with chromium(II) chloride proceeds through a radical intermediate. researchgate.net Trialkylboranes, such as triethylborane, are known to be effective low-temperature radical initiators that can promote the addition of radicals to unsaturated systems. researchgate.net

In other contexts, reductive debromination can be achieved under radical conditions. The use of tributyltin hydride, often initiated by a small amount of triethylborane, is a standard method for such transformations. researchgate.net The versatility of the bromine atom also makes it a useful handle for transition metal-mediated transformations, where it can be converted into an organochromium species via reduction with CrCl₂, which then selectively reacts with aldehydes. researchgate.net

Regioselectivity and Stereoselectivity in this compound Transformations

Factors Governing Regiochemical Outcomes

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible sites. algoreducation.comiupac.org In reactions involving this compound, the regiochemical outcome is primarily governed by the electronic properties of the molecule and steric hindrance. The molecule possesses several reactive sites: the aldehyde carbonyl carbon (C1), the α-carbon bearing the bromine (C2), the β-carbon (C3), and the γ-carbon of the methyl group (C4).

The electron-withdrawing nature of the carbonyl group and the bromine atom makes the C1 (aldehyde carbon) and C3 (β-carbon) positions electrophilic.

Nucleophilic attack at C1: Hard nucleophiles and organometallic reagents will preferentially attack the carbonyl carbon in a 1,2-addition. The initial step in NHC-catalyzed annulations is the selective attack of the carbene at this site. nih.gov

Nucleophilic attack at C3 (Michael Addition): Soft nucleophiles, under appropriate conditions, can attack the β-carbon in a conjugate (1,4-addition or Michael-type) reaction.

In electrophilic addition reactions across the double bond, the directing effects of the substituents play a crucial role. The bromine at the α-position and the aldehyde group influence the stability of potential carbocation intermediates, thereby directing the incoming electrophile.

In radical reactions, the stability of the resulting radical intermediate is a key factor. For instance, in radical halogenations, bromine radicals are highly selective and preferentially react with weaker C-H bonds to form the most stable radical intermediate. For this compound, reactions involving radical abstraction or addition would be directed by the relative stability of the possible radical species.

Stereocontrol Strategies in Asymmetric Reactions

Achieving high levels of stereocontrol, particularly enantioselectivity, is a central goal in modern organic synthesis. For reactions involving this compound, the most prominent and successful strategy involves the use of chiral catalysts, specifically chiral N-heterocyclic carbenes (NHCs). vulcanchem.comnih.gov

This strategy is exemplified in the asymmetric annulation reactions discussed previously (Section 3.3.5). The mechanism of stereocontrol relies on the chiral environment established by the catalyst. nih.govrsc.org

The chiral NHC catalyst reacts with this compound to form a chiral α,β-unsaturated acyl azolium intermediate.

The bulky groups on the chiral catalyst (e.g., on the N-aryl substituents of a triazolium-based NHC) effectively shield one of the two faces (the Si or Re face) of the planar acyl azolium intermediate. nih.govrsc.org

The incoming nucleophile is therefore directed to attack the less sterically hindered face. nih.govrsc.org

A proposed transition state model for the reaction between an acyl azolium and a hydrazone illustrates this principle. The nitro group on the catalyst's aryl ring can block the Si-face of the NHC-bound intermediate, making it more favorable for the nucleophile to approach from the Re-face, leading to the selective formation of one enantiomer. nih.govrsc.org By carefully designing the chiral NHC catalyst, chemists can achieve high yields and excellent enantiomeric ratios (e.r.) for a wide range of products derived from this compound. nih.govresearchgate.net

Other strategies for stereocontrol that are broadly applicable in organic chemistry include the use of chiral auxiliaries attached to the substrate, which direct the reaction stereochemically and are later removed. Chiral Lewis acids or other organocatalysts can also be employed to activate the substrate within a chiral environment, as seen in asymmetric Diels-Alder reactions. ua.es

2 Bromocrotonaldehyde As a Strategic Building Block in Organic Synthesis

Assembly of Complex Molecular Architectures

2-Bromocrotonaldehyde serves as a versatile and strategic building block in the synthesis of complex molecular structures. Its utility stems from the presence of multiple reactive sites: an aldehyde, a carbon-carbon double bond, and a bromo substituent, which allow for a variety of chemical transformations. This trifunctional nature enables chemists to construct intricate molecular frameworks through sequential or cascade reactions.

A significant application of this compound is in the synthesis of Zincke aldehydes, which are valuable intermediates for creating complex molecules. acs.org For instance, in the synthesis of various Strychnos alkaloids, this compound is first reduced to (Z)-2-bromocrotyl alcohol using sodium borohydride. acs.org This alcohol is then used to generate more complex intermediates that ultimately lead to the core structures of alkaloids such as strychnine (B123637) and norfluorocurarine. acs.org The aldehyde functionality allows for nucleophilic additions, while the bromo-substituted double bond can participate in cycloadditions and cross-coupling reactions, such as the Heck reaction, to form substituted alkenes, further contributing to molecular complexity. smolecule.com

Synthesis of Diverse Heterocyclic Frameworks

The unique electronic and steric properties of this compound make it an ideal precursor for the synthesis of a wide range of heterocyclic compounds containing nitrogen and oxygen. beilstein-journals.orgresearchgate.netsioc-journal.cnopenmedicinalchemistryjournal.com These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netontosight.ai

Construction of Dihydropyridazinone Motifs

A notable application of this compound is in the enantioselective synthesis of 6-aryl-4,5-dihydropyridazinone derivatives. nih.govvulcanchem.com These structures are core components of several marketed drugs and bioactive molecules. nih.govrsc.orgrsc.org An efficient method involves a carbene-catalyzed asymmetric annulation reaction between dinucleophilic arylidene hydrazones and this compound. nih.govrsc.orgresearchgate.net

In this process, an N-heterocyclic carbene (NHC) catalyst activates the bromoenal, leading to the formation of an α,β-unsaturated acyl azolium intermediate. nih.govrsc.org This intermediate then reacts chemo-selectively with the hydrazone, which acts as a 1,3-dinucleophile after a polarity-inversion (Umpolung) step. nih.govrsc.org The subsequent intramolecular cyclization yields the desired dihydropyridazinone product with high yields and excellent enantioselectivities. nih.govrsc.org The presence of the methyl group from the crotonaldehyde (B89634) backbone is crucial, as the 5-methyl substituent is a common feature in bioactive dihydropyridazinones. nih.govrsc.org This methodology has been successfully applied to synthesize precursors for clinically important drugs like Levosimendan and Pimobendan. rsc.orgrsc.org

Table 1: Synthesis of Dihydropyridazinone Derivatives from this compound This table summarizes the results of the carbene-catalyzed annulation reaction between various hydrazones and this compound to form dihydropyridazinone products.

| Product | Hydrazone Precursor (Aryl Group) | Yield | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| 4i | 2-Fluorophenyl | Moderate | Excellent | nih.govrsc.org |

| 4j | 4-Nitrophenyl | Moderate-Good | Excellent (96:4) | nih.govrsc.org |

| 4k | 4-(N,N-di-Boc-amino)phenyl | Moderate-Good | Excellent (96:4) | nih.govrsc.org |

Formation of Other Nitrogen and Oxygen Heterocycles

Beyond dihydropyridazinones, this compound is a precursor for other important heterocyclic systems. For example, it is used to generate substituted dienes for Diels-Alder reactions, a powerful method for forming six-membered rings. In a synthetic strategy toward the natural product Pluraflavin A, this compound is first treated with trimethylsilyl (B98337) chloride and triethylamine (B128534) in the presence of zinc chloride. nih.gov This reaction converts it into 2-bromo-1-trimethylsiloxy-1,3-butadiene. nih.gov This electron-rich diene can then undergo a Diels-Alder cycloaddition to construct a halogenated pyran-containing ring system, which forms a key part of the anthrapyran core of Pluraflavin A. nih.gov The ability to form such oxygen-containing heterocycles is a testament to its versatility as a building block. beilstein-journals.org

Intermediates for Advanced Functional Molecules

This compound's role as an intermediate extends to the synthesis of a variety of advanced functional molecules. smolecule.com Its derivatives are key stepping stones in the production of pharmaceuticals and agrochemicals. smolecule.commultichemexports.com The dihydropyridazinone structures synthesized from it, for example, are direct precursors to cardiovascular drugs. rsc.orgrsc.org

The compound's utility is also demonstrated in its conversion to intermediates for potent anti-cancer agents. nih.gov The synthesis of the Pluraflavin A core, a powerful cytostatic agent, relies on a key fragment derived from this compound. nih.gov Furthermore, its application in building complex alkaloid skeletons highlights its importance in accessing molecules with significant biological activity. acs.org The reactivity of its functional groups allows for its incorporation into larger systems that are designed for specific functions in material science and medicinal chemistry. smolecule.com

Applications in Total Synthesis of Natural Products and Analogues

The strategic value of this compound is prominently displayed in the total synthesis of complex natural products and their analogues. Its defined stereochemistry and functional group array allow for its use in key bond-forming events that build complex molecular architectures.

Chemists have employed intermediates derived from this compound in the synthesis of Strychnos alkaloids, a family of structurally complex and biologically active compounds. acs.org Its transformation into key precursors enables the construction of the intricate polycyclic systems characteristic of these natural products. acs.org

Synthetic Pathways to Pluraflavin A Precursors

A specific and critical application of this compound is found in the synthetic route toward Pluraflavin A. nih.gov This potent cytostatic agent features a complex, glycosylated anthrapyran core. nih.gov A key challenge in its synthesis is the construction of the halogenated D-ring. To address this, researchers developed a pathway starting from this compound. It is converted into the reactive diene, 2-bromo-1-trimethylsiloxy-1,3-butadiene. nih.gov This diene then participates in a crucial Diels-Alder cycloaddition with a chloroquinone partner. nih.gov This reaction establishes the core anthrapyran structure bearing a necessary halogen atom, which is instrumental for the subsequent stereoselective installation of a C-glycoside, a major hurdle in the synthesis of this natural product family. nih.gov

Routes to Aspergillic Acid Homologs

Aspergillic acid and its homologs are a class of antibiotic and antifungal compounds produced by certain strains of the fungus Aspergillus flavus. researchgate.netwikipedia.org The core structure of these molecules is a substituted 1-hydroxy-2(1H)-pyrazinone ring. wikipedia.org While the biosynthesis of aspergillic acid from L-leucine and L-isoleucine has been studied, chemical synthesis provides a means to access a wider variety of analogs for structure-activity relationship studies. wikipedia.orgusda.gov This section explores a strategic approach to the synthesis of aspergillic acid homologs utilizing this compound as a key building block.

Historically, the synthesis of the 2(1H)-pyrazinone core has been achieved through various methods, such as the condensation of α-amino ketones with α-haloacetyl halides or the reaction of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgnih.gov While direct utilization of this compound in published syntheses of aspergillic acid is not prominent, its structure as an α-halo-α,β-unsaturated aldehyde presents a unique opportunity for a convergent and flexible synthetic strategy.

A plausible synthetic route leveraging this compound involves its reaction with an α-amino acid amide. In this proposed pathway, this compound can act as a four-carbon synthon, providing the C3, C4, C5, and C6 atoms of the pyrazinone ring. The α-amino acid amide, derived from readily available amino acids like leucine (B10760876) or isoleucine, would furnish the N1, C2, and the C2-substituent of the target homolog.

The key steps of this proposed synthesis are outlined below:

Michael Addition: The synthesis would commence with a Michael addition of the α-amino group of an amino acid amide (e.g., L-leucinamide) to the β-position of this compound. This step would form a covalent bond between the nitrogen of the amino acid and the C4 of the aldehyde.

Intramolecular Cyclization and Dehydration: The resulting intermediate would then undergo intramolecular cyclization. The amide nitrogen would attack the aldehyde carbonyl, followed by dehydration to form a dihydropyrazinone ring.

Oxidation: The dihydropyrazinone intermediate can be oxidized to the corresponding aromatic pyrazinone. This can be achieved using a variety of oxidizing agents or through air oxidation.

N-Oxidation: The final step to achieve the aspergillic acid structure is the selective oxidation of the N1-nitrogen of the pyrazinone ring to form the characteristic cyclic hydroxamic acid moiety. This is typically accomplished using a peroxy acid.

This strategy allows for the synthesis of various aspergillic acid homologs by simply varying the starting α-amino acid amide. For example, using L-isoleucinamide would lead to a different substitution pattern on the pyrazinone core.

The following table details the proposed synthetic route to a generic aspergillic acid homolog using this strategy.

| Step | Reactant 1 | Reactant 2 | Key Reagents and Conditions | Intermediate/Product |

| 1 | This compound | α-Amino acid amide | Base (e.g., triethylamine), solvent (e.g., ethanol), room temperature | Michael adduct |

| 2 | Michael adduct | - | Acid or base catalysis, heat | Dihydropyrazinone |

| 3 | Dihydropyrazinone | - | Oxidizing agent (e.g., DDQ, air) | Substituted 2(1H)-pyrazinone |

| 4 | Substituted 2(1H)-pyrazinone | Peroxy acid (e.g., m-CPBA) | Solvent (e.g., dichloromethane) | Aspergillic acid homolog |

This proposed route highlights the potential of this compound as a versatile and strategic building block in the synthesis of complex heterocyclic natural products like aspergillic acid and its derivatives. The ability to introduce diversity at a late stage of the synthesis by varying the amino acid component makes this an attractive approach for the generation of compound libraries for biological screening.

Theoretical and Computational Investigations of 2 Bromocrotonaldehyde Chemistry

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are essential for understanding the fundamental electronic properties that govern the stability and reactivity of 2-Bromocrotonaldehyde. These calculations provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of computational cost and accuracy. aidic.it DFT calculations are used to determine various electronic properties of the molecule in both its ground and excited states.

DFT studies on substituted crotonaldehydes, for instance using the B3LYP functional with a 6-31G(d) basis set, have been employed to calculate properties such as gas-phase proton affinities (PA) and transition energies. researchgate.net For this compound, the bromine atom acts as an electron-withdrawing group, which is expected to decrease the proton affinity of the carbonyl oxygen compared to unsubstituted crotonaldehyde (B89634). researchgate.net Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. scirp.org A smaller gap suggests higher reactivity. Analysis of the molecular orbitals can reveal the most likely sites for nucleophilic and electrophilic attack. For instance, in a related study on the hydrogenation of crotonaldehyde, DFT calculations showed that both molecular and atomic hydrogen prefer to attack the C=C double bond over the C=O bond, indicating a higher reactivity at the olefinic site. aidic.it

Table 1: Representative Quantum Chemical Parameters Calculable by DFT for this compound Note: This table is illustrative, showing typical parameters derived from DFT calculations as described in the literature for similar compounds. scirp.org

| Parameter | Description | Predicted Influence of Bromo-substituent |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered due to inductive effect |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered due to inductive effect |

| ΔE (LUMO-HOMO) | Energy gap, indicator of chemical reactivity | Potentially altered, affecting reactivity |

| Dipole Moment (μ) | Measure of the net molecular polarity | Increased due to the polar C-Br bond |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Increased |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Increased |

| Absolute Hardness (η) | Resistance to change in electron distribution | Modified, influencing reaction pathways |

| Net Atomic Charges | Charge distribution on individual atoms | Significant negative charge on O, positive on carbonyl C |

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. aps.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data for energies and structures. rsc.org

These high-accuracy calculations are particularly valuable for validating results from more approximate methods like DFT. For example, in the study of crotonaldehyde hydrogenation, results from DFT methods like B3LYP were compared against the more accurate Complete Basis Set (CBS-APNO) method to confirm the reliability of the calculated activation energies. aidic.it Such a hierarchical approach ensures that the computational models provide a faithful representation of the chemical system. For this compound, high-accuracy ab initio calculations could be used to precisely determine the relative energies of its different isomers and the barrier heights for their interconversion.

Computational methods are ideally suited to explore this conformational landscape. A combined approach using theoretical calculations (e.g., at the B3LYP/6-31+g(d,p) level) and solvation models can predict the free energy differences between conformers in various solvents. researchgate.net For 2-bromocyclohexanone, a similar compound, studies have shown that the conformational equilibrium is highly solvent-dependent, with polar solvents stabilizing the more polar conformer. researchgate.net A similar effect would be expected for this compound, where the alignment of the C=O and C-Br bond dipoles differs between conformers. The s-trans conformer is generally expected to be more stable due to reduced steric hindrance, but dipole-dipole interactions and solvation effects can alter this preference.

Table 2: Possible Isomers of this compound and Factors Affecting Stability This table illustrates the main isomers; their relative energies would be determined via computational analysis.

| Isomer | Conformation | Key Steric Interaction | Dipole Alignment |

|---|---|---|---|

| (E)-isomer | s-trans | Methyl group vs. Aldehyde H (minimal) | Opposed C=O and C-Br dipoles (approx.) |

| s-cis | Methyl group vs. Aldehyde O (significant) | Aligned C=O and C-Br dipoles (approx.) | |

| (Z)-isomer | s-trans | Bromine atom vs. Aldehyde H (moderate) | Opposed C=O and C-Br dipoles (approx.) |

Ab Initio Methods for High-Accuracy Calculations

Molecular Dynamics Simulations for Reaction Pathways and Dynamic Behavior

While quantum chemical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent interactions, and reaction pathways of this compound in a more realistic, dynamic environment. mdpi.com

An MD simulation of this compound would typically be run using a classical force field (e.g., CHARMM, AMBER) in a simulated box of solvent molecules. nih.gov The simulation tracks the trajectory of every atom, providing insights into the flexibility of the molecule and the stability of its different conformers. Analyses such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) can be used to assess the stability of the molecule's conformation over the simulation time. nih.gov Furthermore, MD simulations are invaluable for studying how the molecule interacts with other species, such as a catalyst or the active site of an enzyme. nih.gov By simulating the complex, one can observe binding modes, identify key intermolecular interactions (like hydrogen bonds), and understand the structural changes that occur upon binding. nih.govnih.gov

Computational Catalysis: Understanding Catalyst-Substrate Interactions

Computational methods are widely used to unravel the mechanisms of catalytic reactions involving substrates like this compound. By modeling the interaction between the substrate and the catalyst, researchers can understand the origins of catalytic activity and selectivity.

A combined experimental and theoretical study on the hydrogenation of crotonaldehyde over Ag, Au, and Pt catalysts demonstrated how DFT calculations can explain selectivity. acs.org The calculations showed that crotonaldehyde adsorbs differently on each metal surface. On silver, adsorption via the carbonyl oxygen is favored, leading to the activation of the C=O bond and high selectivity for the formation of crotyl alcohol. acs.org On platinum, however, adsorption involving the C=C bond is preferred, leading to butanal. acs.org For this compound, similar computational modeling could predict how the bromo-substituent influences the adsorption geometry and, consequently, the selectivity on different catalyst surfaces.

DFT can also be used to create databases of catalyst properties. By calculating key steric and electronic parameters for a library of catalysts, it is possible to create a "catalyst map" that can guide the selection of the optimal catalyst for a specific transformation, accelerating reaction discovery. nih.gov Another study used DFT calculations to investigate the interaction of crotonaldehyde with supercritical CO2, showing that the solvent can form complexes with the aldehyde and alter its reactivity by modifying the local softness at the carbonyl carbon. researchgate.net

Predictive Modeling of Reactivity, Selectivity, and Reaction Kinetics

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, provides a way to correlate the structural features of molecules with their chemical or biological activities. nih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical equation that predicts their activity. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Crotonaldehyde |

| Crotyl alcohol |

| Butanal |

| 2-bromocyclohexanone |

Integration of Machine Learning Approaches in this compound Research

The confluence of computational chemistry and machine learning is creating new avenues for rapidly predicting the properties and reactivity of chemical compounds. arxiv.orgresearchgate.net While specific machine learning studies on this compound are not yet prevalent in the literature, the methodologies applied to structurally similar compounds, such as α,β-unsaturated aldehydes and other halogenated organic molecules, provide a clear framework for future research. nih.govresearchgate.net These approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting biological activity and physicochemical properties based on molecular structure. researchgate.netqsardb.org

Machine learning models, including deep neural networks, have consistently demonstrated the ability to outperform traditional models in various computational chemistry applications, such as QSAR, virtual screening, and property prediction. arxiv.org The application of these sophisticated algorithms promises to accelerate the understanding of this compound's chemical behavior. beilstein-journals.org

Predictive Modeling of Toxicity and Reactivity

Research on α,β-unsaturated aldehydes has successfully employed QSAR models to predict genotoxicity. nih.govresearchgate.net These models often establish a relationship between a compound's biological activity and its physicochemical properties, such as hydrophobicity and molecular volume. researchgate.net For halogenated compounds, QSAR models have been developed to predict cytotoxicity and genotoxicity based on parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, which are indicative of a compound's electrophilic reactivity. acs.orgnsf.gov

For instance, a study on haloacetonitriles, another class of disinfection byproducts, developed robust QSAR models to predict cytotoxicity and genotoxicity. These models can be instrumental in predicting the toxic profiles of novel compounds within the same class. nsf.gov The integration of machine learning classifiers like random forest, gradient boosting decision tree, extreme gradient boosting, and multi-layer perceptron has also been used to develop binary classification models for metabolic pathways of organic pollutants. mdpi.com

A hypothetical QSAR model for predicting the cytotoxicity of a series of α,β-unsaturated aldehydes, including this compound, could be developed using various molecular descriptors. The following interactive table illustrates the type of data that would be used in such a model.

Table 1: Hypothetical Molecular Descriptors and Cytotoxicity for QSAR Modeling of α,β-Unsaturated Aldehydes

| Compound | LogP (Hydrophobicity) | ELUMO (eV) | Molecular Weight ( g/mol ) | Predicted Cytotoxicity (IC50, µM) |

|---|---|---|---|---|

| Acrolein | -0.01 | -1.5 | 56.06 | 150 |

| Crotonaldehyde | 0.46 | -1.7 | 70.09 | 120 |

| This compound | 1.20 | -2.1 | 148.98 | 85 |

| 2-Chlorocrotonaldehyde | 0.95 | -1.9 | 104.53 | 100 |

Application of Deep Learning for Spectroscopic Prediction

Deep learning models are also being developed to predict the optical and photophysical properties of organic compounds from their molecular structure. acs.org By training a deep learning model on a large experimental database of optical properties, it is possible to predict absorption spectra, emission spectra, and other photophysical parameters. acs.org This approach could be applied to this compound to predict its UV-Vis absorption spectrum, providing insights into its electronic transitions without the need for experimental measurements.

The following table presents a potential output from a deep learning model trained to predict the maximum absorption wavelength (λmax) of α,β-unsaturated carbonyls.

Table 2: Predicted vs. Experimental λmax for α,β-Unsaturated Carbonyls

| Compound | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| Acrolein | 208 | 210 |

| Crotonaldehyde | 218 | 220 |

| This compound | 225 | 227 |

The continued development and application of machine learning and artificial intelligence in computational chemistry are expected to significantly enhance the predictive understanding of complex molecules like this compound, guiding future experimental and theoretical investigations. arxiv.orgcyu.fr

Advanced Analytical Methods in 2 Bromocrotonaldehyde Research

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for determining the structure of organic compounds, including the derivatives of 2-bromocrotonaldehyde. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. msu.edu In the context of this compound derivatives, ¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. msu.edudocbrown.info For instance, the analysis of ¹H NMR spectra is crucial in characterizing the products of reactions involving this compound, such as in the synthesis of complex alkaloids where the chemical shifts and coupling constants of the olefinic and aldehydic protons are indicative of the product's stereochemistry and constitution. acs.org ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. msu.edu The chemical shifts of the carbonyl carbon and the carbons of the double bond are particularly diagnostic for this compound derivatives.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. docbrown.infomasterorganicchemistry.com The IR spectrum of a this compound derivative will show characteristic absorption bands for the carbonyl (C=O) group of the aldehyde, typically in the range of 1660-1770 cm⁻¹, and the carbon-carbon double bond (C=C), which appears in the 1600-1680 cm⁻¹ region. pressbooks.pubopenstax.org The position of the C=O absorption can be influenced by conjugation with the double bond, which tends to lower the stretching frequency. openstax.org The presence or absence of these characteristic peaks can confirm the success of a reaction or the purity of a sample. masterorganicchemistry.com For example, in the reduction of this compound to the corresponding alcohol, the disappearance of the strong C=O stretch and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be indicative of the reaction's progress. masterorganicchemistry.com

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of a this compound derivative, the peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. savemyexams.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). msu.edu Fragmentation patterns, which result from the breakdown of the molecular ion, can provide valuable structural information. savemyexams.com For example, the loss of a bromine atom or a CHO group would result in fragment ions that can help to piece together the structure of the parent molecule. msu.edu

Table 1: Key Spectroscopic Data for this compound Derivatives

| Technique | Key Feature | Typical Range/Value | Information Provided |

| ¹H NMR | Aldehydic proton (CHO) | δ 9.0-10.0 ppm | Presence of aldehyde group |

| Olefinic protons (C=CH) | δ 5.5-7.5 ppm | Presence and stereochemistry of the double bond | |

| Coupling constants (J) | 2-18 Hz | Connectivity of protons | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 185-205 ppm | Presence of aldehyde or ketone |

| Olefinic carbons (C=C) | δ 100-150 ppm | Presence of double bond | |

| IR | C=O stretch | 1660-1770 cm⁻¹ | Presence of a carbonyl group pressbooks.pubopenstax.org |

| C=C stretch | 1600-1680 cm⁻¹ | Presence of a carbon-carbon double bond pressbooks.pub | |

| C-Br stretch | 500-600 cm⁻¹ | Presence of a carbon-bromine bond | |

| MS | Molecular ion peak (M⁺) | Varies | Molecular weight savemyexams.com |

| Isotope pattern for Br | M⁺, M⁺+2 (ratio ~1:1) | Presence of one bromine atom msu.edu |

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The synthesis of this compound and its subsequent reactions often yield complex mixtures containing the desired product, unreacted starting materials, byproducts, and isomers. acs.org The separation and purification of these mixtures are critical steps to obtain the pure compound for further use or analysis. masterorganicchemistry.com Various chromatographic and separation techniques are employed for this purpose.

Column Chromatography is a widely used technique for the purification of organic compounds. acs.org It involves the separation of a mixture based on the differential adsorption of its components to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. googleapis.comstackexchange.com In the context of this compound research, column chromatography is frequently used to purify the crude product after a reaction. acs.org For instance, after the synthesis of a derivative, the reaction mixture can be loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired product from impurities. amazonaws.com

Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. google.com.na A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, and the plate is developed in a chamber containing a shallow pool of a solvent. The separation is visualized under UV light or by staining. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and faster separation times compared to traditional column chromatography. iastate.edu It is particularly useful for the separation of complex mixtures and for the analysis of product purity. google.com.naiastate.edu In some cases, preparative HPLC is used for the final purification of a compound when other methods are not sufficient.

Gas Chromatography (GC) is suitable for the separation of volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying the components of a mixture. nih.govscirp.org This technique can be used to analyze the purity of this compound and to identify the products of its reactions, provided they are sufficiently volatile and thermally stable. scirp.org

Table 2: Common Separation Techniques for this compound Chemistry

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption on a solid stationary phase. stackexchange.com | Primary purification of reaction products. acs.org |

| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a plate. | Reaction monitoring and solvent system selection. google.com.na |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column. iastate.edu | High-resolution separation and purity analysis. google.com.na |

| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid or solid phase. | Analysis of volatile compounds. scirp.org |

In-Situ and Operando Spectroscopic Studies of Reaction Mechanisms

In-situ spectroscopy involves analyzing the reaction mixture directly in the reaction vessel under reaction conditions. nih.gov This avoids the potential for changes to the reaction mixture that can occur during sampling and workup. Techniques such as in-situ IR and in-situ NMR can be used to track the disappearance of reactants and the appearance of products and intermediates over time. mdpi.com For example, in a reaction involving this compound, in-situ IR spectroscopy could be used to monitor the change in the C=O stretching frequency as the aldehyde is converted into a different functional group.

Operando spectroscopy goes a step further by combining in-situ spectroscopic measurements with simultaneous measurement of the catalytic activity or reaction performance. rsc.orgchimia.ch This approach is particularly valuable for studying catalytic reactions. mdpi.com For instance, if this compound were involved in a catalytic hydrogenation reaction, operando spectroscopy could be used to correlate the changes in the catalyst's structure, as observed by a technique like X-ray absorption spectroscopy (XAS), with the rate of hydrogen consumption and product formation. chimia.ch This allows for a direct link to be established between the structure of the active catalyst and its performance. chimia.ch

These advanced techniques provide a dynamic picture of the chemical transformations involving this compound, moving beyond the static analysis of starting materials and final products.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. nih.govrsc.org This technique is applicable to crystalline derivatives of this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule. researchgate.net This provides definitive information on bond lengths, bond angles, and stereochemistry. nih.gov

For derivatives of this compound, X-ray crystallography can be used to:

Confirm the stereochemistry of the double bond (E or Z).

Determine the conformation of the molecule in the solid state.

Elucidate the structure of complex products formed in reactions, such as cycloadducts or coordination complexes. researchgate.net

Analyze intermolecular interactions, such as hydrogen bonding or halogen bonding, in the crystal lattice.

The structural information obtained from X-ray crystallography is invaluable for understanding the reactivity and properties of this compound derivatives and for designing new molecules with specific functionalities. nih.gov

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Transformations

While significant progress has been made in the enantioselective functionalization of 2-bromocrotonaldehyde, particularly through N-heterocyclic carbene (NHC) catalysis, the development of highly diastereoselective transformations remains a key challenge. nih.govrsc.org Future research should focus on designing new chiral catalysts and methodologies that can control the formation of multiple stereocenters with high precision.

One promising direction is the exploration of diastereoselective aldol (B89426) reactions. For instance, the aldol reaction of the C(3) carbanion of a related bromo-substituted diazepinone with various aldehydes has been shown to proceed with moderate to high diastereoselectivity. irb.hr Similar strategies could be adapted for this compound, potentially leading to the synthesis of complex acyclic and heterocyclic structures with defined stereochemistry. Furthermore, the Prins cyclization of related 3-bromobut-3-en-1-ols with aldehydes has demonstrated excellent diastereoselectivity in the formation of tetrahydropyranones. nih.gov This suggests that this compound could be a valuable precursor for the diastereoselective synthesis of various oxygen-containing heterocycles.

Future efforts should also target the development of catalytic systems that allow for switchable diastereoselectivity, providing access to all possible stereoisomers of a product from the same starting materials. This could be achieved through the careful tuning of catalyst structure, reaction conditions, or the use of different catalytic systems.

Exploration of Novel Catalytic Systems for Challenging Bond Formations

The reactivity of this compound has been primarily exploited using NHC and organocatalysis. nih.govnih.gov While effective, there is considerable scope for exploring other catalytic systems to unlock new and challenging bond formations.

Transition metal catalysis, for example, offers a vast and largely unexplored territory for this compound chemistry. Chiral transition metal complexes are known to catalyze a wide range of asymmetric transformations with high selectivity. hilarispublisher.com The development of chiral transition metal catalysts for reactions such as asymmetric hydrogenation, allylic substitution, and cross-coupling reactions involving this compound could provide access to a diverse array of chiral building blocks. hilarispublisher.comsioc-journal.cn

Furthermore, the use of solid acid-base catalysts, such as layered double hydroxides (LDHs), presents a sustainable and efficient alternative to homogeneous catalysts. preprints.org These materials offer tunable acid-base properties and high thermal stability, making them suitable for a variety of organic transformations. preprints.org Similarly, metal-organic frameworks (MOFs) are highly customizable materials that can be designed to act as "heterogenized" homogeneous catalysts, combining the precision of homogeneous systems with the practical advantages of heterogeneous catalysis. lidsen.com Exploring the application of LDHs and MOFs in transformations of this compound could lead to the development of highly efficient and recyclable catalytic systems.

The following table summarizes potential novel catalytic systems and their applications for this compound:

| Catalytic System | Potential Applications in this compound Chemistry |

| Chiral Transition Metal Complexes | Asymmetric hydrogenation, Asymmetric allylic substitution, Cross-coupling reactions |

| Layered Double Hydroxides (LDHs) | Aldol condensations, Michael additions, and other acid-base catalyzed reactions |

| Metal-Organic Frameworks (MOFs) | Enantioselective and regioselective transformations, Heterogenized homogeneous catalysis |

Integration of this compound Chemistry into Continuous Flow and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. wuxiapptec.comrsc.orgvapourtec.comlabunlimited.com The application of these technologies to the chemistry of this compound is a critical area for future research.

Continuous flow chemistry is particularly well-suited for handling reactive and potentially hazardous reagents like this compound. vapourtec.com The small reaction volumes and excellent heat and mass transfer in flow reactors can mitigate safety concerns and allow for the use of reaction conditions that are not feasible in traditional batch processes. vapourtec.comlabunlimited.com Future work should focus on developing robust flow protocols for key transformations of this compound, such as NHC-catalyzed annulations and other stereoselective reactions. This would not only enhance the safety and scalability of these processes but also enable the telescoping of multiple reaction steps into a single, continuous operation. vapourtec.com

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, have the potential to revolutionize the discovery and optimization of new reactions. beilstein-journals.orgucla.edu The automated synthesis of Garner's aldehyde, a versatile chiral building block, has already been demonstrated, highlighting the feasibility of automating the synthesis of complex aldehydes. beilstein-journals.org Future research should aim to develop automated workflows for the synthesis and derivatization of this compound. This would enable high-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and the systematic exploration of its synthetic potential.

| Technology | Potential Benefits for this compound Chemistry |

| Continuous Flow Synthesis | Improved safety, scalability, and process control; access to novel reaction conditions. vapourtec.comlabunlimited.com |

| Automated Synthesis Platforms | High-throughput reaction optimization, rapid library synthesis, and accelerated discovery of new transformations. beilstein-journals.orgucla.edu |

Advanced Computational Design of New Reactions and Reagents

Computational chemistry and machine learning are becoming increasingly powerful tools for the design and prediction of new chemical reactions and reagents. researchgate.net Applying these advanced computational methods to the chemistry of this compound could significantly accelerate the discovery of novel transformations and catalysts.

Quantum mechanical calculations can be used to model reaction mechanisms and predict the stereochemical outcomes of reactions involving this compound. For example, a proposed transition state model for the NHC-catalyzed annulation of hydrazones with bromoenals has been used to rationalize the observed stereoselectivity. rsc.orgrsc.org Future computational studies could focus on designing new chiral NHC catalysts with enhanced selectivity and reactivity.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions and to identify promising new reagents and catalysts. ucla.edu For example, quantitative structure-activity relationship (QSAR) models have been developed to predict the mutagenicity of halogenated compounds, which could be relevant for assessing the toxicological profile of this compound and its derivatives. researchgate.net The development of predictive models for the reactivity and selectivity of this compound in various transformations would be a valuable tool for synthetic chemists.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green and sustainable chemistry are becoming increasingly important in modern organic synthesis. routledge.comrsc.org Future research on this compound should prioritize the development of environmentally benign synthetic methods and applications.

One key area of focus is the development of greener synthetic routes to this compound and its derivatives. This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of more atom-economical reactions. For instance, one-stage protocols using systems like PPh3•HBr-DMSO offer an efficient alternative to traditional two-step bromination-dehydrobromination sequences that use toxic Br2. mdpi.com The development of catalytic methods for the synthesis of this compound from biomass-derived feedstocks would be a significant step towards a more sustainable chemical industry. routledge.com

| Green Chemistry Principle | Application to this compound Chemistry |

| Use of Renewable Feedstocks | Development of synthetic routes from biomass-derived platform chemicals. routledge.com |

| Safer Reagents and Solvents | Replacement of hazardous reagents like Br2 with greener alternatives; use of benign solvents. mdpi.com |

| Atom Economy | Design of reactions that maximize the incorporation of all starting materials into the final product. |

| Catalysis | Development of recyclable heterogeneous catalysts and biocatalytic/photocatalytic transformations. preprints.orglidsen.comrsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products